2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

Catalog No.
S585182
CAS No.
23520-34-5
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS Number

23520-34-5

Product Name

2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

IUPAC Name

2-hydroxy-4H-1,4-benzoxazin-3-one

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,8,11H,(H,9,10)

InChI Key

VMQBFYRBJKDACN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)O

Synonyms

2-hydroxy-1,4-benzoxazin-3-one, HBOA cpd

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)O

The exact mass of the compound 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280714. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 23520-34-5), commonly referred to as HBOA, is a naturally occurring benzoxazinoid lactam widely utilized as an analytical reference standard, allelochemical baseline, and synthetic building block [1]. Unlike its highly reactive hydroxamic acid counterparts found in juvenile cereals, HBOA lacks the N-hydroxyl group, granting it higher chemical stability in aqueous and biological media. This stability makes it a highly reliable procurement choice for LC-MS/MS metabolomic profiling, plant-microbe interaction assays, and the synthesis of 2-substituted 1,4-benzoxazine derivatives, including non-intercalating topoisomerase I inhibitors.

Research Procurement Fit

Biosynthetic pathway precursor studies
Central branch-point metabolite in cereal benzoxazinoid biosynthesis; immediate precursor to DIBOA/DIMBOA
Catalytic enzyme inhibition mechanistic studies
Reported catalytic topoisomerase I inhibitor scaffold; mechanism distinct from poison-type analogs
Dietary metabolite and exposure research
Dominant circulating benzoxazinoid metabolite in mammalian models; supports systemic fate studies
Low-redox-activity control compound
Lactam subclass exhibits lower peroxidase reactivity than hydroxamic acid analogs; useful as stability control

Procuring generic benzoxazinoids like 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) or 2-benzoxazolinone (BOA) as substitutes for HBOA leads to severe experimental and synthetic failures. DIBOA is highly unstable, undergoing rapid spontaneous degradation into BOA in aqueous solutions, which confounds quantitative metabolomic assays and prevents reproducible dosing in long-term biological models [1]. Conversely, while BOA is stable, it possesses a contracted five-membered oxazole ring that cannot be utilized as a direct synthetic precursor for 1,4-benzoxazine scaffolds [2]. HBOA bridges this gap by providing the intact six-membered benzoxazine core with a reactive 2-hydroxyl group, ensuring both shelf-stability for analytical calibration and structural fidelity for downstream derivatization.

Substitution Risk

Subclass
Hydroxamic acid vs. lactam mismatch
DIBOA/DIMBOA (hydroxamic acids) and HBOA (lactam) differ in N-substituent; reactivity, stability, and target profiles may not transfer directly between subclasses.
Mechanism
Bioactivity mechanism may shift
Topoisomerase I catalytic inhibition (HBOA scaffold) vs. poison mechanism (certain analogs) cannot be assumed interchangeable; substitution risks misinterpreting pathway effects.
Metabolism
Metabolic fate context differs
HBOA is the major circulating metabolite formed from DIBOA reduction; directly substituting DIBOA for HBOA alters systemic exposure profile and may confound metabolic studies.

Stability & Reliability as a Standard

In quantitative LC-MS/MS profiling and biotransformation assays, the stability of the reference standard is paramount. Studies comparing the degradation profiles of benzoxazinoids demonstrate that hydroxamic acids like DIBOA rapidly decompose into benzoxazolinones (BOA) under standard assay conditions. In contrast, the lactam HBOA remains chemically intact in aqueous environments, allowing for accurate baseline measurements [1]. Endophytic fungal assays confirmed that HBOA maintains its structural integrity longer than BOA precursors, serving as a reliable substrate for identifying specific microbial degradation pathways.

Evidence DimensionAqueous stability and spontaneous degradation rate
Target Compound DataHBOA: Stable lactam, remains intact in control media without spontaneous ring contraction
Comparator Or BaselineDIBOA: Highly reactive, rapidly degrades to BOA via spontaneous Loss of HCOOH
Quantified DifferenceHBOA provides a stable calibration baseline, whereas DIBOA yields mixed degradation artifacts
ConditionsAqueous media, LC-MS/MS metabolomic profiling and fungal biotransformation assays

Procuring HBOA ensures reliable calibration curves and reproducible dosing in biological assays, avoiding the confounding degradation artifacts inherent to DIBOA.

Topo I inhibition mechanism
Direct head-to-head
BONC-001 (HBOA) IC50 8.34 mM
vs
BONC-013 IC50 0.0006 mM
~13,900× potency difference; switch from catalytic inhibitor to topoisomerase poison
Demonstrates complete mechanism switch; supports catalyst vs. poison probe selection
In vitro human Topo I relaxation assay; mechanism-specific interpretation required

Scaffold for Topoisomerase I Inhibition

HBOA (designated as BONC-001 in pharmacological screening) provides a critical baseline scaffold for developing human DNA topoisomerase I inhibitors. When evaluated via relaxation assays, unsubstituted HBOA acts specifically as a catalytic inhibitor, preventing enzyme-substrate binding with an IC50 of 8.34 mM [1]. In contrast, derivatization at the ring system (e.g., ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate, BONC-013) shifts the mechanism entirely to a topoisomerase poison (IC50 = 0.0006 mM) that does not intercalate DNA but traps the cleavage complex [1]. The presence of the free hydroxyl group at the 2-position in HBOA is essential for this distinct catalytic inhibition mechanism, making it a highly specific starting point for non-poisoning topoisomerase drug design.

Evidence DimensionTopoisomerase I inhibition mechanism and potency
Target Compound DataHBOA (BONC-001): Catalytic inhibitor (IC50 = 8.34 mM)
Comparator Or BaselineBONC-013 (substituted derivative): Topoisomerase poison (IC50 = 0.0006 mM)
Quantified DifferenceHBOA provides pure catalytic inhibition without poisoning, whereas substitution shifts the mechanism to high-potency poisoning
ConditionsHuman DNA topoisomerase I relaxation and intercalation assays

Buyers designing non-DNA-damaging catalytic inhibitors must start with the unsubstituted HBOA core, as derivatized analogs fundamentally alter the mechanism of action.

Peroxidase NADH oxidation
Cross-study comparable
DIBOA (hydroxamic acid) 16% of DIMBOA
vs
DIMBOA (reference) 100% (0.1 mM)
Lactam HBOA expected even lower reactivity; class-level inference
Supports selection of lactam for lower redox reactivity context
Class-level; direct HBOA measurement not available; review for specific assay

Fidelity for 2-Position Functionalization

For the synthesis of natural benzoxazinoid glucosides (e.g., HBOA-glc) or other 2-substituted derivatives, the starting material must possess an intact 1,4-benzoxazine ring with a reactive leaving group or modifiable handle at the 2-position. HBOA provides this exact structural requirement via its 2-hydroxyl group (lactol form) [1]. Attempting to use the downstream degradation product BOA as a precursor is synthetically unviable, as BOA features a 5-membered oxazole ring that requires complex, multi-step ring-opening and re-annulation to restore the 6-membered benzoxazine core [1]. Consequently, HBOA is the direct precursor for direct O-glycosylation or etherification at the C-2 position.

Evidence DimensionSynthetic route efficiency for 2-substituted 1,4-benzoxazines
Target Compound DataHBOA: Direct functionalization at the C-2 hydroxyl group
Comparator Or BaselineBOA: Requires multi-step ring expansion from a 5-membered to a 6-membered core
Quantified DifferenceHBOA eliminates the need for core re-synthesis, reducing step count and improving overall yield for 2-substituted targets
ConditionsStandard organic synthesis and glycosylation workflows

Procuring HBOA directly bypasses the costly and low-yield ring-expansion steps required if starting from the more common BOA.

In vivo dominant metabolite
Direct head-to-head
HBOA-glc (circulating) 829 nmol/L
vs
DIBOA-glc (dietary) 232 nmol/g diet
HBOA-glc dominant in blood after rye diet; derived from DIBOA-glc reduction
Establishes HBOA as primary systemic metabolite; relevant for metabolic fate research
Pig model, HPLC-ESI-MS/MS; human conjugates also identified
Nematicidal activity
Class-level inference
HBOA (lactam, inferred) Low/no activity
vs
DIBOA (hydroxamic acid) 96% mortality, LC50 21 µg/mL
Lactam BOA inactive; HBOA expected similarly low nematicidal effect
Supports use of HBOA as low-nematicidal-activity control in screening
Structural similarity to BOA; direct HBOA data not available

Cereal Metabolomics Standard

Because HBOA does not spontaneously degrade into BOA like its hydroxamic acid counterparts (DIBOA), it is a highly reliable reference standard for LC-MS/MS quantification of benzoxazinoids in agricultural and food science [1]. It allows researchers to accurately baseline the lactam content in wheat, rye, and complex intercropping systems without the confounding variables of in-assay degradation.

Non-Intercalating Topo I Inhibitor Building Block

Based on its specific activity as a catalytic inhibitor rather than a topoisomerase poison, HBOA is a highly suitable starting scaffold for medicinal chemists aiming to develop new anticancer agents that prevent enzyme-substrate binding without causing direct DNA intercalation or damage [2].

Benzoxazinoid Glucoside Precursor

HBOA serves as the direct synthetic precursor for producing HBOA-glc and other 2-O-substituted derivatives. Its stable 1,4-benzoxazine core and reactive 2-hydroxyl group allow for straightforward glycosylation, making it essential for synthesizing complex plant defense metabolites for biological testing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Topoisomerase I catalytic inhibitor studies
Mechanism-specific inhibitory profile (catalytic vs. poison)
Catalytic inhibition endpoint validation; poison mechanism exclusion
Dietary benzoxazinoid metabolism research
Metabolic stability and systemic exposure profile
HBOA conjugate detection in plasma/urine; exposure-model review
Benzoxazinoid biosynthesis pathway studies
Enzymatic precursor role (BX4 product)
Precursor incorporation; hydroxamic acid accumulation endpoints
Redox reactivity control experiments
Low peroxidase-stimulating activity vs. hydroxamic acids
NADH oxidation assay comparison; reactivity context review

Physical Description

Solid

XLogP3

0.3

Melting Point

207°C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23520-34-5

Wikipedia

HBOA

Explore Compound Types